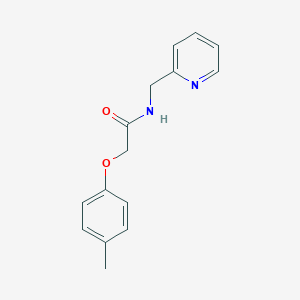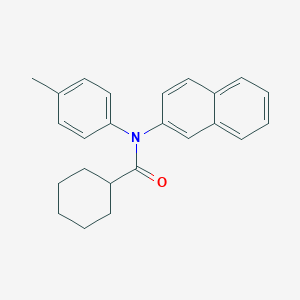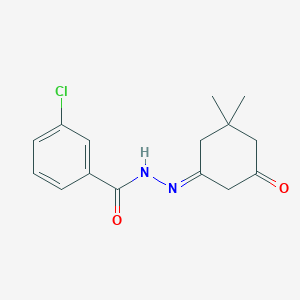![molecular formula C23H22Cl2N2O B388488 2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol](/img/structure/B388488.png)
2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with two 4-methylphenyl groups and a dichlorophenol moiety. Its molecular formula is C23H22Cl2N2O, and it has a molecular weight of 413.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzylamine with glyoxal to form the imidazolidine ring, followed by chlorination and subsequent coupling with 4,6-dichlorophenol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Another imidazolidine derivative with similar structural features but different substituents.
1,3-Bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene: A highly hindered ligand used in transition-metal catalysis.
Uniqueness
2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dichlorophenol moiety and imidazolidine ring make it particularly effective in certain catalytic and biological applications .
Properties
Molecular Formula |
C23H22Cl2N2O |
|---|---|
Molecular Weight |
413.3g/mol |
IUPAC Name |
2-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol |
InChI |
InChI=1S/C23H22Cl2N2O/c1-15-3-7-18(8-4-15)26-11-12-27(19-9-5-16(2)6-10-19)23(26)20-13-17(24)14-21(25)22(20)28/h3-10,13-14,23,28H,11-12H2,1-2H3 |
InChI Key |
PHSPDPNIKCARDW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(C2C3=C(C(=CC(=C3)Cl)Cl)O)C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2C3=C(C(=CC(=C3)Cl)Cl)O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-2-(benzylimino)-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B388406.png)
![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B388407.png)
![3-(Dimethylamino)-5-[(2-methoxy-1-naphthyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388410.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B388411.png)


![3-nitro-N-[(E)-thieno[3,2-b]thiophen-5-ylmethylideneamino]benzamide](/img/structure/B388416.png)
![Methyl 3-bromo-4-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B388418.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-[(5-bromo-2-thienyl)methylene]acetohydrazide](/img/structure/B388419.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(3-chlorophenoxy)propanehydrazide](/img/structure/B388420.png)

![N'-[(5-bromo-2-furyl)methylene]-2-{3-nitrophenoxy}acetohydrazide](/img/structure/B388424.png)
![1-METHYL-5-{[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE](/img/structure/B388427.png)
![N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B388428.png)
